2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy)acetamide
Description
Properties
CAS No. |
61320-70-5 |
|---|---|
Molecular Formula |
C5H7N3O2S2 |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)methoxy]acetamide |
InChI |
InChI=1S/C5H7N3O2S2/c6-3(9)1-10-2-4-7-8-5(11)12-4/h1-2H2,(H2,6,9)(H,8,11) |
InChI Key |
SKGOLFLNFZLJCM-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NNC(=S)S1)OCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy)acetamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions for several hours. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Pharmacological Significance
The pharmacological activities associated with thiadiazole derivatives include:
- Antimicrobial Activity : Compounds containing the thiadiazole moiety have shown promising antimicrobial effects against various bacterial and fungal strains. Studies indicate that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Properties : Research has demonstrated that thiadiazole derivatives exhibit significant anticancer activity. They have been evaluated against different cancer cell lines, including human breast adenocarcinoma (MCF7) and hepatocellular carcinoma cells. Mechanisms of action include inhibition of DNA synthesis and interaction with key kinases involved in tumorigenesis .
Antimicrobial Activity
A comprehensive study evaluated the antimicrobial potential of various thiadiazole derivatives, including 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy)acetamide. The results indicated:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy)acetamide | E. coli | 32 µg/mL |
| 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy)acetamide | S. aureus | 16 µg/mL |
| 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy)acetamide | C. albicans | 64 µg/mL |
These findings suggest that this compound possesses significant antimicrobial properties that could be harnessed for therapeutic applications.
Anticancer Activity
In vitro studies assessed the anticancer efficacy of thiadiazole derivatives against various cancer cell lines:
Mechanism of Action
The mechanism of action of 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Heterocycle Variations
The replacement of the 1,3,4-thiadiazole core with 1,3,4-oxadiazole significantly alters physicochemical properties. For example, N-(4-methyl-5-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide (compound 4 , ) exhibits a lower melting point (178–180°C) compared to thiadiazole analogs due to reduced ring aromaticity and weaker intermolecular interactions .
Key Data:
Substituent Effects on Thiadiazole Derivatives
Variations in the thioether (-S-) or aryl substituents at position 5 of the thiadiazole ring influence solubility, stability, and bioactivity. For instance:
- N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f) has a higher melting point (158–160°C) than N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) (133–135°C), attributed to the steric bulk of benzyl groups reducing crystal packing efficiency .
- Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e) enhance thermal stability, as seen in its higher melting point (132–134°C) compared to 5k (135–136°C) with a 2-methoxyphenoxy group .
Key Data:
| Compound () | Substituent at Position 5 | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 5e | 4-Chlorobenzylthio | 132–134 | 74 |
| 5f | Methylthio | 158–160 | 79 |
| 5h | Benzylthio | 133–135 | 88 |
Aryl and Heteroaryl Modifications
For example:
- 2-(Benzo[d]oxazol-2-ylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide (5p) shows a melting point of 207.6–209°C, lower than simpler aryl derivatives due to increased molecular flexibility .
Isotopic and Deuteration Effects
Deuteration of the acetamide group in N-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide-2,2,2-d3 () improves metabolic stability in pharmacokinetic studies without altering the core reactivity, as evidenced by comparable elemental analysis (C: 44.33% vs. 44.44% found) .
Biological Activity
The compound 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy)acetamide is part of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy)acetamide is , and it has a molecular weight of approximately 236.33 g/mol. The compound features a thiadiazole ring, which is known for its ability to interact with biological targets due to the presence of heteroatoms.
Biological Activity Overview
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. The biological activity of 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy)acetamide has been evaluated in various studies focusing on its cytotoxic effects against different cancer cell lines.
Anticancer Activity
-
Cytotoxicity Studies :
- A review highlighted that several thiadiazole derivatives demonstrated cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer). The IC50 values for these compounds ranged from 0.28 to 10 μg/mL depending on the specific derivative and cell line tested .
- For instance, one study reported that a related thiadiazole compound exhibited an IC50 value of 4.27 µg/mL against the SK-MEL-2 melanoma cell line .
-
Mechanism of Action :
- The mechanism underlying the anticancer activity often involves apoptosis induction via caspase activation. Specific derivatives have been shown to enhance the activity of caspases 3 and 9 in breast cancer cell lines .
- Additionally, some compounds have been noted for their ability to inhibit DNA synthesis without affecting protein synthesis, indicating a targeted approach in disrupting cancer cell proliferation .
Comparative Activity Table
The following table summarizes the cytotoxic effects of various thiadiazole derivatives compared to the target compound:
| Compound Name | Cell Line Tested | IC50 Value (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 0.28 | Apoptosis Induction |
| Compound B | HCT116 | 3.29 | DNA Synthesis Inhibition |
| Compound C | H460 | 10 | Caspase Activation |
| Target Compound | Various | TBD | TBD |
Case Studies
Several case studies have documented the synthesis and evaluation of thiadiazole derivatives:
-
Synthesis and Evaluation :
- A study synthesized a series of thiadiazole derivatives and evaluated their anticancer activities against multiple cell lines. The results indicated that modifications on the thiadiazole ring significantly impacted biological activity .
- Another study focused on the interaction between these compounds and tubulin through molecular docking studies, revealing potential pathways for their anticancer effects .
-
In Vivo Studies :
- While most studies focus on in vitro evaluations, preliminary in vivo studies suggest that certain derivatives may also exhibit significant antitumor activity when tested in animal models.
Q & A
Q. What are the common synthetic routes for 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy)acetamide, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The synthesis typically involves coupling thiadiazole derivatives with acetamide moieties. Key steps include:
- Reagent Selection : Chloroacetyl chloride or chloroacetamide derivatives are often used to introduce the acetamide group via nucleophilic substitution (e.g., refluxing with triethylamine as a base) .
- Solvent and Catalyst : Dimethylformamide (DMF) with potassium carbonate as a base facilitates efficient coupling .
- Purification : Recrystallization from solvents like acetic acid or DMF/water mixtures ensures purity .
Q. Optimization Strategies :
- Temperature Control : Reflux conditions (e.g., 80–100°C) improve reaction rates but require monitoring to avoid decomposition.
- Stoichiometry : Excess chloroacetyl chloride (1.5 mol equivalents) enhances yields in esterification steps .
- Real-Time Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress .
Table 1 : Synthetic Route Comparison
Q. How can researchers characterize the structure and purity of this compound, and what analytical techniques are most effective?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the thiadiazole and acetamide moieties. Key signals include thiadiazole C=S (δ 160–170 ppm in ¹³C NMR) and methoxy protons (δ 3.8–4.2 ppm in ¹H NMR) .
- Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-S stretch) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 369.4000 for related thiadiazole-acetamide derivatives) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous thiadiazole structures .
Q. Purity Assessment :
- HPLC : Use C18 columns with acetonitrile/water gradients to detect impurities (<1% threshold).
- Melting Point Analysis : Sharp melting points (±2°C) indicate high crystallinity .
Advanced Research Questions
Q. What computational methods are available to predict the reactivity and stability of intermediates during synthesis?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates. For example, reaction path searches using Gaussian or ORCA software identify energetically favorable pathways for thiadiazole ring formation .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., DMF vs. acetic acid) .
- In Silico Screening : Tools like AutoDock assess binding affinities of intermediates to biological targets (e.g., antimicrobial enzymes) .
Validation : Cross-reference computational results with experimental data (e.g., NMR kinetics or calorimetry) to refine models .
Q. How can researchers resolve contradictions in reported biological activity data for thiadiazole derivatives?
Methodological Answer:
- Standardized Assays : Use established protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Dose-Response Studies : Generate IC₅₀/EC₅₀ curves to compare potency across studies (e.g., discrepancies in antifungal activity may stem from concentration thresholds) .
- Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple sources and identify outliers .
Case Study : Conflicting MIC values for thiadiazole derivatives against Candida albicans were resolved by standardizing inoculum size and growth media .
Q. What strategies are effective for optimizing the pharmacokinetic properties of this compound?
Methodological Answer:
- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility, monitored via logP calculations (e.g., ChemAxon software) .
- Metabolic Stability : Liver microsome assays identify metabolic hotspots (e.g., thiadiazole ring oxidation) .
- In Vivo Testing : Pharmacokinetic profiling in rodent models assesses bioavailability and half-life .
Table 2 : Key PK Parameters
| Parameter | Method | Target Range |
|---|---|---|
| logP | Shake-flask/HPLC | 1.5–3.0 |
| Plasma Protein Binding | Ultrafiltration/LC-MS | <90% |
| Half-life (t₁/₂) | Rodent plasma sampling | >4 hours |
Q. How can advanced spectroscopic techniques elucidate degradation pathways under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 6 months, with periodic sampling .
- LC-MS/MS : Identify degradation products (e.g., hydrolysis of the acetamide group yields carboxylic acid derivatives) .
- Solid-State NMR : Detects amorphous/crystalline phase changes that affect stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
